3,4-Dibenzyltoluene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
128753-30-0 |
|---|---|
Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,2-dibenzyl-4-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-12-13-20(15-18-8-4-2-5-9-18)21(14-17)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
InChI Key |
KPONZMLBSOZSHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Investigations for 3,4 Dibenzyltoluene
Established Friedel-Crafts Alkylation Pathways for Dibenzyltoluene Synthesis
The primary industrial route to dibenzyltoluene is the Friedel-Crafts benzylation of toluene (B28343). This electrophilic aromatic substitution reaction involves reacting toluene with a benzylating agent, such as benzyl (B1604629) chloride, in the presence of an acid catalyst. The reaction first produces monobenzyltoluene (MBT), which can then undergo a second benzylation to form dibenzyltoluene. The process can be catalyzed by both homogeneous Lewis acids and heterogeneous solid acids.
Traditional synthesis of dibenzyltoluene often employs classical Lewis acids like ferric chloride (FeCl₃) as a catalyst. In this homogeneous catalytic system, FeCl₃ reacts with benzyl chloride to form a highly electrophilic benzyl carbocation or a polarized complex, which then attacks the aromatic ring of toluene.
A described synthetic process involves the condensation of benzyl chloride with toluene in the presence of catalytic amounts of ferric chloride. One procedure specifies bringing a mixture of toluene and ferric chloride to 100°C before gradually adding benzyl chloride. After the reaction, excess toluene is removed via vacuum distillation, and the resulting residue contains a mixture of benzyltoluene oligomers, primarily benzyltoluene and dibenzyltoluene. Further distillation can isolate the dibenzyltoluene fraction with high purity. The use of silica-immobilized FeCl₃ has also been explored as a quasi-heterogeneous system, demonstrating high conversion of benzyl chloride (99.2%) and offering the potential for catalyst reuse. daneshyari.com
To overcome issues associated with homogeneous catalysts, such as corrosion, difficult separation, and waste generation, significant research has focused on developing heterogeneous solid acid catalysts. These catalysts are easily recoverable and reusable, making the process more environmentally benign.
A notable example is a solid acid catalyst derived from metatitanic acid. This catalyst is prepared by roasting metatitanic acid at high temperatures (400-600°C) for several hours. google.com The resulting material exhibits strong catalytic activity for the Friedel-Crafts alkylation of monobenzyltoluene with benzyl chloride to produce dibenzyltoluene. google.com Research has shown that this catalyst can achieve benzyl chloride conversion rates exceeding 99%. google.com The process involves heating monobenzyltoluene and the catalyst, followed by the slow addition of benzyl chloride. After the reaction period, the solid catalyst is simply filtered out, and the crude product is purified by vacuum distillation. google.com
Other solid acid systems studied for the benzylation of toluene include nano crystalline sulfated titania, which has shown over 80% conversion of benzyl chloride and high selectivity. sid.ir Additionally, catalysts based on 12-Tungstophosphoric acid supported on metal oxides (ZrO₂, TiO₂, SnO₂) have been used, selectively yielding para-benzyltoluene in the first alkylation step under solvent-free conditions. chemijournal.com
Maximizing the yield of dibenzyltoluene and controlling its isomeric composition requires careful optimization of several reaction parameters, including temperature, reactant molar ratio, catalyst loading, and reaction time.
Temperature: Reaction temperature significantly affects both the rate of reaction and the isomer distribution. For the FeCl₃-catalyzed synthesis, a temperature of 100°C is utilized for the initial reaction of toluene with benzyl chloride, followed by a higher temperature (130°C) for the subsequent reaction with benzyltoluene to form dibenzyltoluene. In Friedel-Crafts alkylation of toluene, temperature can shift the product distribution; at 0°C, ortho and para isomers are favored, while at higher temperatures, thermodynamic equilibrium can favor the meta-isomer. chemguide.co.uk
Molar Ratio: The ratio of reactants is crucial for controlling the degree of alkylation. To produce dibenzyltoluene from benzyl chloride and monobenzyltoluene using a metatitanic acid-derived catalyst, molar ratios of benzyl chloride to monobenzyltoluene ranging from 1:1 to 1:6 have been explored. google.com When starting from toluene, using an excess of toluene favors the formation of monobenzyltoluene, while adjusting the ratio to be closer to stoichiometric or with excess benzylating agent promotes the formation of dibenzyltoluene.
Catalyst Loading: The amount of catalyst influences the reaction rate. For the metatitanic acid-derived catalyst, loadings between 1-10% of the mass of benzyl chloride are effective. google.com For nano sulfated titania, a small amount of catalyst (0.1 g) was found to be sufficient to achieve high conversion. sid.ir
The table below summarizes optimized parameters from various studies for the synthesis of benzyltoluenes.
| Catalyst System | Reactants | Molar Ratio (A:B) | Temperature (°C) | Time (h) | Benzyl Chloride Conversion (%) | Ref |
| Metatitanic Acid-Derived | Benzyl Chloride (A) : Monobenzyltoluene (B) | 1:4.1 | 110 | 10 | >99 | google.com |
| Metatitanic Acid-Derived | Benzyl Chloride (A) : Monobenzyltoluene (B) | 1:1.9 | 80 | 3 | 96 | google.com |
| Metatitanic Acid-Derived | Benzyl Chloride (A) : Toluene (B) | 1:2.4 | 100 | 7 | 99 | google.com |
| Nano TiO₂/SO₄²⁻ | Benzyl Chloride (A) : Toluene (B) | Not Specified | Not Specified | Not Specified | >80 | sid.ir |
| 12-TPA/ZrO₂ | Benzyl Chloride (A) : Toluene (B) | 1.5:1 | 130 | 5 | Not Specified | chemijournal.com |
The benzylation of toluene via the Friedel-Crafts reaction is a classic example of electrophilic aromatic substitution. The mechanism proceeds through several key steps:
Generation of the Electrophile: The Lewis acid catalyst (e.g., FeCl₃) interacts with the benzylating agent (e.g., benzyl chloride). This interaction polarizes the carbon-chlorine bond, leading to the formation of an intimate ion pair or a discrete benzyl carbocation (C₆H₅CH₂⁺), which is the active electrophile. The catalyst is converted into a complex anion (e.g., FeCl₄⁻).
Electrophilic Attack: The electron-rich π-system of the toluene ring attacks the benzyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The position of the attack is directed by the existing methyl group on the toluene ring. The methyl group is an activating, ortho-, para-director, meaning substitution is favored at the positions ortho (2- and 6-) and para (4-) to the methyl group.
Deprotonation and Ring Aromatization: A weak base, typically the complex anion (FeCl₄⁻), abstracts a proton from the carbon atom bearing the new benzyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding monobenzyltoluene and hydrogen chloride.
The formation of dibenzyltoluene follows the same mechanistic pathway, with monobenzyltoluene acting as the substrate for a second electrophilic attack. The directing effects of both the methyl group and the first benzyl group influence the position of the second benzylation.
Catalyst Systems and Their Influence on Isomer Distribution
Regioselective Synthesis of 3,4-Dibenzyltoluene and Related Isomers
The standard Friedel-Crafts benzylation of toluene results in a mixture of dibenzyltoluene isomers. Achieving regioselectivity to produce a single isomer, such as this compound, is inherently difficult due to the complex interplay of electronic and steric effects during the second benzylation step.
When monobenzyltoluene is the substrate, the initial substitution can be at the ortho, meta, or para position relative to the methyl group. The most abundant initial product is typically 4-benzyltoluene (p-monobenzyltoluene) due to the para-directing effect of the methyl group and reduced steric hindrance compared to the ortho position.
The second benzylation is then directed by both the methyl group (ortho-, para-directing) and the first benzyl group (also ortho-, para-directing).
In 4-benzyltoluene , the positions ortho to the methyl group (and meta to the benzyl group) are positions 3 and 5. The positions ortho to the benzyl group (and meta to the methyl group) are positions 2 and 6. The competing directing effects and steric hindrance lead to a mixture of products.
In 2-benzyltoluene , the situation is even more complex due to steric crowding.
Analysis of commercial dibenzyltoluene mixtures, which are synthesized via Friedel-Crafts reactions, reveals a predictable, albeit complex, isomer distribution. The major isomer is typically 2,4-dibenzyltoluene, followed by this compound, 2,6-dibenzyltoluene, and 2,5-dibenzyltoluene. nih.gov The formation of 3,4-DBT arises from the benzylation of 4-benzyltoluene at the 3-position (ortho to the methyl group and meta to the existing benzyl group). The fully meta-substituted 3,5-dibenzyltoluene is generally present in the lowest concentration. nih.gov
While a specific, highly regioselective industrial synthesis for this compound is not widely reported, its targeted synthesis has been performed on a laboratory scale to create pure standards for analytical identification. nih.govresearchgate.net This confirms that while it is a component of the standard reaction mixture, isolating it requires advanced separation techniques. The challenge in regioselective synthesis lies in developing a catalytic system or reaction conditions that can overcome the inherent electronic and steric preferences of the Friedel-Crafts reaction to direct the second benzyl group specifically to the desired position.
Targeted Organic Synthesis Routes (e.g., Grignard Reagents)
To achieve the targeted synthesis of this compound and avoid the formation of a complex isomer mixture, specific, regioselective methods have been developed. One such successful approach involves the use of Grignard reagents. This method provides a controlled pathway to the desired isomer by building the molecule from specifically chosen precursors.
A documented synthesis of this compound starts from 3,4-di(bromomethyl)toluene. researchgate.net This precursor is dissolved in an appropriate solvent, such as tetrahydrofuran (THF). A copper catalyst, for instance, copper(I) iodide (CuI), is added to the solution, which is then cooled. The Grignard reagent, phenylmagnesium bromide (PhMgBr), is added dropwise to the cooled solution under an inert atmosphere, typically nitrogen, to prevent unwanted side reactions with atmospheric components. The temperature is then gradually raised to allow the reaction to proceed to completion. This method offers a high degree of control over the final product, leading specifically to the formation of this compound. researchgate.net
Reaction Scheme for the Synthesis of this compound using a Grignard Reagent:
| Reactants | Reagents and Conditions | Product |
| 3,4-di(bromomethyl)toluene | 1. Phenylmagnesium bromide (in THF) 2. CuI (catalyst) 3. 0°C to room temperature, under N₂ | This compound |
This targeted approach is crucial for obtaining pure samples of this compound for analytical and research purposes, allowing for the accurate characterization of its properties.
Precursor Design and Synthetic Strategies for Isomeric Control
The industrial production of dibenzyltoluene typically involves the Friedel-Crafts benzylation of toluene with benzyl chloride. nih.gov This process, while efficient, inherently leads to a mixture of various dibenzyltoluene isomers due to the directing effects of the substituents on the aromatic ring. nih.gov The initial benzylation of toluene preferentially occurs at the ortho and para positions due to the activating, ortho-para directing effect of the methyl group. The subsequent second benzylation is then directed by both the methyl group and the first benzyl group. The steric hindrance from the first benzyl group can influence the position of the second, leading to a complex distribution of isomers. nih.gov
The major isomers expected from this reaction are 2,4-dibenzyltoluene, followed by this compound, 2,6-dibenzyltoluene, and 2,5-dibenzyltoluene. The fully meta-substituted 3,5-dibenzyltoluene is generally formed in the lowest concentration. nih.gov
Strategies for controlling the isomeric composition of the final dibenzyltoluene mixture can be implemented at the precursor stage. For instance, by first synthesizing a specific isomer of benzyltoluene, the subsequent benzylation can be guided to yield a more controlled dibenzyltoluene product mix. A notable strategy for achieving isomeric control in the precursor, benzyltoluene, is the use of shape-selective catalysts, such as zeolites. For example, the benzylation of toluene with benzyl chloride in the presence of a beta zeolite catalyst has been shown to selectively produce para-benzyltoluene with high selectivity. researchgate.net
By utilizing a precursor that is highly enriched in the para-isomer, the second benzylation is more likely to result in a dibenzyltoluene mixture with a different and potentially more desirable isomer distribution than that obtained from a standard Friedel-Crafts reaction on toluene. This approach offers a pathway to tune the composition of the final product, which can be advantageous for specific applications where the properties of a particular isomer are desired.
Advanced Purification and Isomer Separation Techniques for Dibenzyltoluene Mixtures
The commercial dibenzyltoluene, often used as a heat transfer fluid, is a mixture of isomers. nih.gov For many industrial applications, the separation of these isomers is not economically viable or necessary. nih.gov However, for research and specialized applications, the isolation of specific isomers like this compound is essential. The challenge in separating dibenzyltoluene isomers lies in their very similar physicochemical properties, such as boiling points and polarities, which makes traditional separation methods like distillation less effective. nih.gov
Advanced chromatographic techniques are employed for the analytical and preparative separation of these complex mixtures.
Analytical Separation:
For the detailed analysis of dibenzyltoluene isomer mixtures, high-resolution analytical techniques are required. These include:
Gas Chromatography (GC): Fast GC and comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS), particularly with a time-of-flight (TOF) detector, have been successfully used to separate and identify the various isomers present in commercial dibenzyltoluene mixtures. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC has been utilized to separate hydrogenated fractions of dibenzyltoluene. nih.gov While this method can separate groups of isomers with the same degree of hydrogenation, it may not resolve all individual isomers within each group. nih.gov
Preparative Separation:
For the isolation of larger quantities of a specific isomer, preparative chromatographic methods are necessary.
Flash Chromatography: Conventional flash chromatography using a silica (B1680970) gel stationary phase and an apolar eluent like petroleum ether can be used to fractionate the dibenzyltoluene isomer mixture. nih.gov This technique can separate the isomers into groups based on their polarity and interaction with the stationary phase. For instance, it has been shown to separate ortho-substituted isomers from other isomers. nih.gov
Interactive Data Table: Chromatographic Separation of Dibenzyltoluene Isomers
| Technique | Stationary Phase | Mobile Phase/Eluent | Application | Outcome |
| Flash Chromatography | Silica Gel | Petroleum Ether | Preparative Fractionation | Separation of isomer groups (e.g., ortho-substituted from others) nih.gov |
| Reversed-Phase HPLC | Phenyl-hexyl silica | Acetone/water (96/4, v/v) | Analytical Separation of Hydrogenated DBT | Separation of fractions with the same degree of hydrogenation nih.gov |
| Fast GC-MS | HeavyWAX column | Helium or Hydrogen carrier gas | Analytical Identification | Rapid separation and identification of individual isomers nih.gov |
| GCxGC-TOF MS | N/A | N/A | In-depth Analytical Characterization | High-resolution separation of a large number of isomers researchgate.net |
While these methods are effective on a laboratory scale, the development of more efficient and scalable purification technologies remains a subject of ongoing research, particularly for applications that may require high-purity isomers in larger quantities.
Reactivity and Catalytic Transformations of 3,4 Dibenzyltoluene
Hydrogenation Chemistry of 3,4-Dibenzyltoluene (H0-DBT)
Kinetic and Mechanistic Studies of Hydrogenation Pathways
Understanding the kinetics and mechanism of H0-DBT hydrogenation is fundamental for optimizing reactor design and catalyst performance. acs.org The process is not a single-step reaction but a series of consecutive hydrogenations. ulisboa.pt
Research has identified distinct pathways for the hydrogenation of H0-DBT, with a notable preference for the order in which the three aromatic rings are saturated. Studies considering various reaction pathways, including middle-ring preference (MSS), side-middle-side (SMS), and side-ring preference (SSM), have shown a strong tendency towards the SSM route. rsc.orgfau.de
Detailed analysis using 1H NMR spectroscopy has confirmed that at temperatures between 120°C and 200°C and a pressure of 50 bar with a Ru/Al2O3 catalyst, the reaction proceeds with a very high preference for the two side phenyl rings to be hydrogenated first, followed by the hydrogenation of the central toluene (B28343) ring. rsc.orgfau.dersc.org This side-ring preference is a critical finding in understanding the reaction mechanism. rsc.orgfau.de
During the hydrogenation of H0-DBT, several stable intermediate species are formed. walshmedicalmedia.comresearchgate.net These can be broadly categorized based on their degree of hydrogenation. walshmedicalmedia.comresearchgate.net The primary intermediates are Hexahydro-dibenzyltoluene (H6-DBT) and Dodecahydro-dibenzyltoluene (H12-DBT). walshmedicalmedia.com
Following the side-ring preference pathway, H0-DBT is first converted to H6-DBT by the hydrogenation of one of the outer rings. ulisboa.pt Subsequently, the second outer ring is hydrogenated to form H12-DBT. ulisboa.pt This accumulation of H12-DBT is a key feature of the reaction, confirmed by HPLC analysis, before the final and rate-determining step of hydrogenating the middle ring to yield the fully saturated H18-DBT. acs.orgulisboa.ptrsc.orgfau.de The hydrogenation process can be visualized as a two-step series reaction from H0-DBT to H12-DBT, and then a final step to H18-DBT. acs.org
| Reactant | Intermediate 1 | Intermediate 2 | Product |
| H0-DBT | H6-DBT | H12-DBT | H18-DBT |
| Table 1: Hydrogenation sequence of this compound. |
Development and Performance Assessment of Hydrogenation Catalysts
The choice of catalyst significantly influences the efficiency and selectivity of the hydrogenation reaction. rsc.org Both noble and non-noble metal catalysts have been investigated for this purpose.
Noble metal catalysts, particularly those supported on alumina (B75360) (Al2O3), are widely studied for H0-DBT hydrogenation.
Ru/Al2O3: Ruthenium on alumina has been shown to be a highly effective catalyst, facilitating the hydrogenation with a strong preference for the side-ring first pathway. rsc.orgfau.dersc.org Kinetic models for H0-DBT hydrogenation have been developed using Ru/Al2O3, considering factors like temperature, pressure, and catalyst dosage. repec.orgresearchgate.net
Pt/Al2O3: Platinum on alumina is another prominent catalyst. ulisboa.pt Studies have shown that Pt/Al2O3 catalysts can achieve high degrees of hydrogenation. ulisboa.pt The performance can be tuned by varying the platinum loading, with higher loadings generally leading to increased activity. scilit.com For instance, a 5% Pt/Al2O3 catalyst has demonstrated the ability to yield 90.2% of the stored hydrogen during dehydrogenation, indicating its effectiveness in the reversible process. scilit.com
Rh/Al2O3: Rhodium on alumina has exhibited the best catalytic activity for hydrogenation among several noble metals, with a high turnover frequency (TOF) of 26.49 h⁻¹ and achieving a 92.69% degree of hydrogenation within 2 hours in one study. nih.gov
Conversely, some research indicates that Pd/Al2O3 and Ru/Al2O3 can show lower catalytic activity towards full hydrogenation compared to Rh/Al2O3 and Pt/Al2O3. nih.gov
| Catalyst | Support | Key Findings |
| Ruthenium (Ru) | Alumina (Al2O3) | High preference for side-ring first hydrogenation. rsc.orgfau.dersc.org |
| Platinum (Pt) | Alumina (Al2O3) | High degrees of hydrogenation achievable; activity increases with metal loading. ulisboa.ptscilit.com |
| Rhodium (Rh) | Alumina (Al2O3) | Highest hydrogenation activity in a comparative study, with a TOF of 26.49 h⁻¹. nih.gov |
| Palladium (Pd) | Alumina (Al2O3) | Lower catalytic activity for full hydrogenation compared to Rh and Pt. nih.gov |
| Table 2: Performance of Noble Metal Catalysts in this compound Hydrogenation. |
While noble metals are effective, their cost and scarcity drive research into more abundant alternatives.
Raney-Ni: Raney-Nickel has been identified as a highly active non-noble metal catalyst for the hydrogenation of H0-DBT. researchgate.net In comparative studies, it was found to be the most active among various tested catalysts under a low-pressure system. researchgate.net Optimal conditions for hydrogenation using Raney-Ni have been reported as 170°C and an initial pressure of 0.80 MPa, at a stirring speed of 800 rpm. researchgate.net
| Catalyst | Support | Key Findings |
| Raney-Nickel (Raney-Ni) | - | Most active among various catalysts in a low-pressure system; optimal temperature identified as 170°C. researchgate.net |
| Table 3: Performance of Non-Noble Metal Catalysts in this compound Hydrogenation. |
Influence of Catalyst Support Materials and Morphology
The choice of catalyst support material and its morphology significantly impacts the efficiency of the hydrogenation and dehydrogenation of dibenzyltoluene. Alumina (Al2O3) is a commonly used support for platinum (Pt) and other noble metal catalysts. researchgate.net The morphology of the support structure can influence mass transport, with studies showing that Pt/Al2O3-coated foams can lead to higher hydrogen productivity compared to pellet-based catalysts. mdpi.com This improvement is attributed to the geometric properties of the foam structure, which can enhance mass and heat transfer. mdpi.com
Research has also explored modifying the support to improve catalytic performance. For instance, doping Pt/Al2O3 catalysts with magnesium (Mg) and zinc (Zn) has been investigated. mdpi.com Mg-doped catalysts, in particular, have shown high dehydrogenation performance. mdpi.com The method of catalyst preparation also plays a role; for example, Pt/Al2O3 catalysts prepared via supercritical CO2 deposition have demonstrated higher performance and smaller Pt particle sizes compared to those made by wet impregnation. researchgate.net The size of the platinum nanoparticles on the support is a critical factor, with optimal sizes leading to higher dehydrogenation productivity and reduced formation of by-products. rsc.org
Thermodynamic Characterization of Hydrogenation Processes
The hydrogenation of dibenzyltoluene is an exothermic reaction, releasing heat, while the reverse dehydrogenation is endothermic, requiring an input of energy. uniovi.esresearchgate.net The enthalpy of hydrogenation for dibenzyltoluene has been reported to be approximately -68.9 ± 1.4 kJ/mol H2. chemrxiv.org The dehydrogenation process, conversely, requires about 65 kJ/mol of energy in the form of heat per mole of hydrogen released. europa.eu
The hydrogenation reaction is typically favored at high pressures and moderate temperatures, while dehydrogenation is favored at low pressures and high temperatures. uniovi.esrsc.org The process can be operated in a "hot pressure swing" mode, where both hydrogenation and dehydrogenation occur in the same reactor at elevated temperatures (e.g., 290-310 °C), with the direction of the reaction controlled by adjusting the hydrogen pressure. rsc.org
Dehydrogenation Chemistry of Perhydro-3,4-Dibenzyltoluene (H18-DBT)
The release of hydrogen from perhydro-3,4-dibenzyltoluene (H18-DBT) is a critical step in the LOHC cycle. The process involves the catalytic dehydrogenation of H18-DBT, which proceeds through intermediate states, H12-DBT and H6-DBT, before fully releasing its stored hydrogen to form dibenzyltoluene (H0-DBT). mdpi.com
Reaction Kinetics and Process Optimization for Hydrogen Release
The dehydrogenation of H18-DBT is often modeled as a first-order reaction. mdpi.comsci-hub.se However, some studies have reported reaction orders between 2.3 and 2.4 under specific continuous flow conditions. nih.govmdpi.com The reaction rate is highly dependent on the catalyst used and the operating conditions.
The activation energy (Ea) for the dehydrogenation of H18-DBT varies depending on the catalyst composition and support.
| Catalyst | Activation Energy (kJ/mol) | Reference |
| Pt/Al2O3 | 102 | mdpi.com |
| Pt/Zn-Al2O3 | 130 | mdpi.com |
| Pt/Mg-Al2O3 | 151 | mdpi.com |
| 1 wt% Pt/Al2O3 | 205 | sci-hub.seepa.gov |
| 1 wt% Pd/Al2O3 | 84 | sci-hub.seepa.gov |
| 1:1 wt% Pt-Pd/Al2O3 | 66 | sci-hub.seepa.gov |
| 0.5 wt% Pt/Al2O3 | 97 | researchgate.net |
| 0.3 wt% Pt/Al2O3 | 131 | researchgate.net |
| 0.3 wt% Pt/Al2O3 (0.14 wt% S) | 143 | researchgate.net |
| 5 wt% Pt/Al2O3 | 117 | mdpi.com |
| Pt/Al2O3 (continuous flow) | 171 | nih.govmdpi.com |
It is noteworthy that a lower activation energy does not always correlate with a higher reaction rate, as the frequency factor, related to the number of active sites, also plays a significant role. mdpi.com
Temperature is a critical parameter influencing the degree of dehydrogenation (DoD). Increasing the reaction temperature generally leads to a higher DoD. For instance, with a 1 wt% Pt/Al2O3 catalyst, the DoD increased from 40% to 90% when the temperature was raised from 290°C to 320°C. sci-hub.seepa.govmdpi.com Similarly, with a 5 wt% Pt/Al2O3 catalyst, the DoD increased from 50.8% to 81.3% as the temperature was increased from 270°C to 320°C. mdpi.com
Pressure also plays a crucial role in the dehydrogenation process. According to Le Chatelier's principle, lower pressures favor the dehydrogenation reaction, as it involves an increase in the number of moles of gas. rsc.org Studies have shown that reducing the pressure in the dehydrogenation reactor can significantly increase the hydrogen release rate. europa.eu For example, reducing the pressure to 0.5 bara with electrochemical hydrogen compression assistance was found to increase the productivity of H18-DBT dehydrogenation by 1.7 to 2.2 times compared to ambient pressure at 260°C. europa.eu
Catalyst Design and Engineering for Dehydrogenation
Catalyst design for the dehydrogenation of H18-DBT focuses on improving activity, selectivity, and stability. Platinum-based catalysts are widely used due to their high activity. mdpi.commdpi.com However, these catalysts can be prone to deactivation. mdpi.com Modifications to the catalyst, such as the addition of dopants or the use of specific support morphologies, are key areas of research.
Doping Pt/Al2O3 with Mg has been shown to enhance catalytic performance, leading to a higher turnover frequency (TOF) compared to undoped and Zn-doped catalysts. mdpi.com However, this increased activity can also lead to a higher formation of by-products. mdpi.com The size of the Pt nanoparticles is also a critical design parameter. Unmodified Pt nanoparticles have shown a maximum in dehydrogenation productivity for particle sizes between 1.95 and 2.70 nm. rsc.org Furthermore, surface modification with sulfur can be more effective when the nanoparticle size is known, as smaller particles require more sulfur to block sites that cause by-product formation. rsc.org
The use of non-noble metal-based catalysts is also being explored as a more economical alternative to platinum. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 3,4 Dibenzyltoluene Systems
Chromatographic Techniques for Compositional and Purity Analysis
Chromatographic methods are indispensable for separating and identifying the complex isomeric mixtures characteristic of commercial dibenzyltoluene (DBT) products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the detailed analysis of DBT isomer mixtures. Commercial DBT is not a single compound but a complex blend of various isomers of dibenzyltoluene and (benzyl)benzyltoluene. mdpi.comnih.gov An in-depth analysis using GC-MS can identify numerous compounds within these mixtures. mdpi.com For instance, a GC-MS analysis of a commercial H0-DBT mixture revealed 17 distinct peaks, with some isomers present at levels near or below the limit of quantification. nih.gov
The identification of specific isomers, such as 3,4-DBT, is achieved through a combination of their mass spectra and retention times. The synthesis of pure standards, like 3,4-DBT, allows for unambiguous peak assignment in the chromatogram. mdpi.comnih.gov For example, the synthesis of 3,4-DBT was instrumental in identifying it as a specific peak in a complex mixture, distinguishing it from other isomers like 2,3-DBT. mdpi.comnih.gov The mass spectra of DBT isomers typically show a molecular ion at m/z 272. nih.gov
A fast GC-FID method has also been developed to rapidly determine the degree of hydrogenation (DoH) of the mixture, allowing for efficient monitoring of the hydrogenation process. mdpi.com This method can track the evolution of each DBT family (H0, H6, H12, and H18-DBT) over the course of the reaction. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a valuable tool for monitoring the progress of hydrogenation and dehydrogenation reactions involving DBT. In the context of LOHC systems, HPLC can be used to separate the different hydrogenated forms of DBT (H0-DBT, H6-DBT, H12-DBT, and H18-DBT). rsc.orgresearchgate.net
One study utilized reversed-phase HPLC with a phenyl-hexyl silica (B1680970) stationary phase and an acetone/water mobile phase to separate these fractions within 45 minutes. mdpi.com However, a limitation of this specific method was that all isomers with the same degree of hydrogenation co-eluted. mdpi.com Despite this, HPLC analysis effectively confirms the accumulation of intermediate species, such as H12-DBT, before complete hydrogenation to H18-DBT, which supports the understanding of the reaction pathway. rsc.orgresearchgate.netrsc.org
| Parameter | Value |
| Stationary Phase | Phenyl-hexyl silica |
| Mobile Phase | Acetone/Water (96/4, v/v) |
| Separation Time | 45 minutes |
| Analytes | H0-DBT, H6-DBT, H12-DBT, H18-DBT |
| Data from a reversed-phase HPLC method for separating hydrogenated DBT fractions. mdpi.com |
For a more comprehensive separation of the complex isomeric mixtures of DBT, advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) are employed. GC×GC offers significantly higher resolution and separation power compared to conventional one-dimensional GC. chromatographyonline.com
A study using GC×GC coupled with time-of-flight mass spectrometry (TOF-MS) successfully characterized the dehydrogenation of perhydro-dibenzyltoluene (H18-DBT). The results indicated the sequential loss of hydrogen, with the identification of H18-DBT, H12-DBT, H6-DBT, and H0-DBT fractions. researchgate.net This powerful technique is crucial for understanding the intricate details of the reaction mechanism and for the in-depth characterization of the various isomers and their hydrogenated counterparts present in the reaction mixture. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is instrumental in monitoring reaction pathways and quantifying the extent of reaction in DBT systems.
¹H NMR spectroscopy is particularly effective for elucidating the reaction pathways of DBT hydrogenation. By analyzing the changes in the ¹H NMR spectra over time, researchers can identify the sequence of ring hydrogenation. rsc.orgresearchgate.net
Studies on the catalytic hydrogenation of H0-DBT have revealed a distinct reaction pathway. rsc.orgresearchgate.net Five potential pathways were considered: middle-ring preference (MSS), side-middle-side (SMS), side-ring preference (SSM), simultaneous hydrogenation, and statistical hydrogenation. rsc.orgresearchgate.netrsc.org Detailed analysis of the ¹H NMR spectra during the hydrogenation of H0-DBT with a Ru/Al₂O₃ catalyst showed a strong preference for the side-side-middle (SSM) pathway at temperatures between 120 °C and 200 °C. rsc.orgresearchgate.netrsc.org This means the two outer benzyl (B1604629) rings are hydrogenated first, followed by the central toluene (B28343) ring. rsc.org
Conversely, for the dehydrogenation of perhydro-dibenzyltoluene (H18-DBT) over a Pt/Al₂O₃ catalyst, ¹H NMR and GC-MS studies indicated a preference for the side-middle-side (SMS) dehydrogenation sequence. rsc.org
NMR spectroscopy is also a reliable method for quantifying the degree of hydrogenation (DoH) in LOHC systems. The DoH is a critical parameter for assessing the efficiency of the hydrogen storage and release processes. rsc.org
The calculation of the DoH from ¹H NMR data is based on the integration of the aromatic and aliphatic proton signals. rsc.org As hydrogenation proceeds, the intensity of the aromatic proton signals decreases, while the intensity of the aliphatic proton signals increases. This change can be correlated to the amount of hydrogen that has been chemically bonded to the DBT molecule. rsc.org This quantitative analysis allows for precise monitoring of the hydrogen loading and unloading in the LOHC system. rsc.org
| Technique | Application in 3,4-Dibenzyltoluene Analysis | Key Findings |
| GC-MS | Isomer identification and mixture analysis. mdpi.comnih.gov | Identifies numerous isomers in commercial DBT; confirms structure of 3,4-DBT with synthesized standard. mdpi.comnih.gov |
| HPLC | Monitoring reaction progress of hydrogenation. mdpi.comrsc.orgresearchgate.net | Separates DBT based on degree of hydrogenation; confirms accumulation of H12-DBT intermediate. mdpi.comrsc.orgresearchgate.net |
| GC×GC-TOF-MS | Detailed separation of complex isomer mixtures. researchgate.net | Provides high-resolution separation of hydrogenated and dehydrogenated DBT isomers. researchgate.net |
| ¹H NMR | Elucidation of reaction pathways. rsc.orgresearchgate.netrsc.org | Determined the preferential side-side-middle (SSM) hydrogenation pathway for H0-DBT. rsc.orgresearchgate.netrsc.org |
| NMR | Quantification of Degree of Hydrogenation (DoH). rsc.org | Quantifies hydrogen uptake and release by integrating aromatic and aliphatic proton signals. rsc.org |
| Summary of Advanced Spectroscopic and Analytical Techniques for this compound Systems. |
Vibrational Spectroscopy for Molecular Characterization (e.g., Raman Spectroscopy)
Vibrational spectroscopy, particularly Raman spectroscopy, serves as a powerful tool for the molecular characterization of dibenzyltoluene (DBT) systems. It provides detailed information on the vibrational modes of the molecules, allowing for the identification of specific isomers and the monitoring of changes in chemical structure, such as the degree of hydrogenation. researchgate.netfau.de The analysis of complex commercial dibenzyltoluene mixtures, which contain numerous isomers of both dibenzyltoluene and (benzyl)benzyltoluene, relies on robust analytical techniques to differentiate between these closely related structures. mdpi.comresearchgate.net
Research has demonstrated the utility of Raman spectroscopy in conjunction with other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) to definitively identify constituents in H0-DBT (unsaturated dibenzyltoluene) oil. mdpi.comdntb.gov.ua In one such study, several DBT isomers, including this compound, were synthesized to serve as reference standards. mdpi.com The characterization of these pure compounds using Raman spectroscopy was crucial for confirming the assignments of peaks in the chromatograms of the complex mixture. mdpi.comdntb.gov.ua
The Raman spectra of DBT isomers exhibit characteristic bands that can be assigned to specific molecular vibrations. researchgate.netmdpi.com While a complete vibrational assignment for this compound is not extensively detailed in the literature, analysis of related aromatic compounds provides a basis for interpretation. mdpi.comresearchgate.net The spectra are typically characterized by:
Aromatic C-H Stretching: Vibrations in the high-frequency region, typically around 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: Vibrations from the methyl and methylene (B1212753) groups, usually found just below 3000 cm⁻¹.
Ring Breathing Modes: Strong, characteristic peaks in the fingerprint region (often around 1000 cm⁻¹) corresponding to the symmetric stretching of the benzene (B151609) rings.
C-C Stretching and Bending: A series of bands throughout the fingerprint region that are highly sensitive to the substitution pattern on the aromatic rings, making them key for isomer differentiation.
The importance of Raman spectroscopy for compound identification is highlighted by its inclusion as a necessary characterization method alongside NMR in detailed analytical studies of DBT mixtures. mdpi.com Furthermore, Raman spectroscopy has been explored as a method to determine the degree of hydrogenation (DoH) of the LOHC system. researchgate.netfau.de As hydrogen is added to the aromatic rings, the characteristic Raman signals for aromatic compounds diminish and are replaced by signals corresponding to cycloalkanes, allowing for a quantitative or semi-quantitative assessment of the hydrogen loading.
Table 1: Application of Raman Spectroscopy in Dibenzyltoluene Analysis
| Application | Description | Key Findings | References |
|---|---|---|---|
| Isomer Identification | Used to characterize synthesized pure isomers of dibenzyltoluene, including 3,4-DBT. | Confirmed the identity of isomers in complex commercial mixtures, aiding in the accurate assignment of GC-MS peaks. | mdpi.com, researchgate.net, dntb.gov.ua |
| Hydrogenation Monitoring | Correlates spectral changes with the degree of hydrogenation (DoH). | Provides a potential method for real-time monitoring of the LOHC charging/discharging process. The most reliable correlations for DoH were ultimately found for density or refractive index. | researchgate.net, fau.de |
| Structural Characterization | Provides fundamental vibrational data for DBT and related molecules. | Spectra show characteristic peaks for aromatic and aliphatic groups, with the fingerprint region being crucial for distinguishing between isomers. | researchgate.net, mdpi.com |
Surface and Bulk Characterization of Dibenzyltoluene-Related Catalytic Materials (e.g., SEM for morphology)
The efficiency of hydrogenation and dehydrogenation processes in dibenzyltoluene-based LOHC systems is critically dependent on the properties of the catalysts employed. Techniques for surface and bulk characterization are therefore essential for understanding catalyst performance and for developing new, improved materials. mdpi.comacs.org Scanning Electron Microscopy (SEM) is a fundamental technique used to investigate the surface morphology, particle size, and structure of these catalysts. mdpi.comresearchgate.net
In the context of dibenzyltoluene, hydrogenation is often carried out using catalysts like Raney-Ni, while dehydrogenation frequently employs platinum-based catalysts, such as Pt supported on alumina (B75360) (Pt/Al₂O₃). researchgate.netscilit.com SEM analysis provides direct visual information about the physical structure of these catalysts, which influences their active surface area and stability. For instance, studies on Pt/Al₂O₃ catalysts have used microscopic techniques to relate particle size and dispersion to catalytic activity. oclc.org One study found that Pt/Al₂O₃ catalysts prepared via supercritical deposition resulted in smaller, more highly dispersed Pt particles (average size 1.1 nm) compared to those made by conventional wet impregnation (average size 1.7 nm). oclc.org This improved morphology was linked to enhanced catalytic performance in the dehydrogenation of perhydro-dibenzyltoluene. oclc.org
While direct SEM studies on catalysts specifically for this compound are not common, extensive research on catalysts for toluene and general dibenzyltoluene provides relevant insights. In studies on toluene oxidation, SEM has been used to characterize the morphology of various catalytic materials. For example, Mn/Ce-based catalysts were shown to have a regular hexagonal structure with surface crevices, which can reduce gas diffusion resistance and provide more active sites. mdpi.com In other work, SEM images revealed that the particle size of Cu-Mn, Co-Mn, and Ni-Mn mixed oxide catalysts was influenced by the synthesis method, which in turn affected their performance in toluene oxidation. bohrium.com Similarly, the morphology of CeO₂ supports, which can consist of rod-like particles, has been examined by SEM in the development of catalysts for propene and toluene oxidation. frontiersin.org
These examples underscore the importance of SEM in catalyst development for aromatic hydrocarbon transformations. The technique allows researchers to visualize the effects of different preparation methods and support materials on the catalyst's physical structure, providing crucial data for optimizing catalytic systems used for dibenzyltoluene.
Table 2: Morphological Characterization of Catalysts for Dibenzyltoluene and Related Compounds using SEM
| Catalyst System | Application | Key Morphological Findings from SEM | References |
|---|---|---|---|
| Pt/Al₂O₃ | Dehydrogenation of Perhydro-dibenzyltoluene | Particle sizes varied based on preparation; supercritical deposition yielded smaller particles (avg. 1.1 nm) than wet impregnation (avg. 1.7 nm). | oclc.org |
| Mn/Ce-based MOFs | Toluene Degradation | Regular hexagonal structure with surface crevices, providing a high number of active sites. | mdpi.com |
| Ni-Mn Mixed Oxides | Toluene Oxidation | Particle size was found to increase at higher fuel/nitrate ratios during synthesis. | bohrium.com |
| Mn-Co/AC | Catalytic Ozonation of Toluene | Revealed information about the distribution and form of the active components on the activated carbon support. | researchgate.net |
| Au/CeO₂ | Propene/Toluene Oxidation | Characterized the rod-like particle morphology of the CeO₂ support material. | frontiersin.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (Benzyl)benzyltoluene |
| Perhydro-dibenzyltoluene |
| Toluene |
| Raney-Ni |
| Platinum |
| Alumina |
| Dibenzyl Disulfide |
| Dibenzyl Sulphide |
| Bibenzyl |
| Manganese Oxides |
| Cerium Oxides |
| Copper-Manganese Mixed Oxides |
| Cobalt-Manganese Mixed Oxides |
| Nickel-Manganese Mixed Oxides |
| Gold |
Theoretical and Computational Studies on 3,4 Dibenzyltoluene
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods provide a powerful lens for examining the intricate details of molecular structure and behavior. For 3,4-Dibenzyltoluene, these computational tools have been instrumental in elucidating its electronic properties and predicting its behavior in catalytic environments.
Density Functional Theory (DFT) for Electronic Structure and Adsorption Site Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to understand the properties of dibenzyltoluene and its derivatives, particularly in the context of their use as Liquid Organic Hydrogen Carriers (LOHCs). rsc.orgacs.org
Studies using DFT have explored the adsorption of perhydro-dibenzyltoluene isomers on various metal surfaces, which is a critical step in the catalytic dehydrogenation process for hydrogen release. rsc.orgresearchgate.net Research has shown that the adsorption behavior is influenced by the specific isomer and the catalyst surface. For instance, investigations into the adsorption of perhydro-meta-, ortho-, and para-dibenzyltoluene on platinum (Pt), palladium (Pd), and PtPd alloy surfaces revealed that the (110) surface is generally preferred by the different isomers. researchgate.net The adsorption process is typically spontaneous, energetically stable, and exothermic. rsc.orgresearchgate.net
DFT calculations, often incorporating van der Waals corrections, are used to determine the most stable adsorption configurations and energies. rsc.org These calculations have indicated that charge transfer occurs between the isomer and the catalyst surface, with charge accumulation at the interface. rsc.org Specifically, negative charge tends to accumulate on the hydrogen atoms and carbon-hydrogen bonds closest to the surface. rsc.org The adsorption energy has been identified as a key descriptor for predicting the catalytic activity of different metals. rsc.org For example, DFT simulations have been used to compare the adsorption of perhydro-dibenzyltoluene on ideal cuboctahedral Pt nanoparticles, showing that adsorption is strongest on low-coordinated corner and edge atoms. rsc.org
The following table summarizes the calculated heats of formation for different perhydro-dibenzyltoluene isomer configurations, indicating their energetic stability. rsc.org
| Isomer Configuration | Calculated Heat of Formation (eV) |
| Perhydro-o-dibenzyltoluene (config 1) | -1.93 |
| Perhydro-o-dibenzyltoluene (config 2) | -1.92 |
| Perhydro-m-dibenzyltoluene (config 1) | -1.95 |
| Perhydro-m-dibenzyltoluene (config 2) | -1.94 |
| Perhydro-p-dibenzyltoluene (config 1) | -1.91 |
| Perhydro-p-dibenzyltoluene (config 2) | -1.90 |
| Data sourced from DFT calculations with van der Waals corrections. rsc.org |
Prediction of Reaction Energies and Transition States for Catalytic Processes
Quantum chemical calculations are crucial for determining the energetics of chemical reactions, including the enthalpies of formation and reaction. kpfu.ru For dibenzyltoluene systems, high-level methods like G3MP2 have been used to calculate gas-phase molar enthalpies of formation, which are then validated against experimental data. kpfu.ru These calculations are vital for understanding the energy requirements of the hydrogenation and dehydrogenation cycles in LOHC applications. kpfu.ru
DFT is also employed to investigate the reaction pathways and transition states of catalytic processes. dntb.gov.ua For instance, in the dehydrogenation of perhydro-dibenzyltoluene, DFT can be used to model the step-by-step removal of hydrogen atoms and identify the rate-limiting steps. rsc.orgrsc.org Studies have shown that the desorption of the partially or fully dehydrogenated aromatic species is often the rate-determining step. rsc.org
The activation energy (Ea) is a critical parameter determined from these studies. For the dehydrogenation of perhydro-dibenzyltoluene over a Pt/Al₂O₃ catalyst, different studies have reported varying activation energies, which can be influenced by factors such as catalyst preparation and reaction conditions. mdpi.comresearchgate.net For example, one study reported an activation energy of 171 kJ/mol, while another found values ranging from 97 to 143 kJ/mol depending on the specific catalyst properties. mdpi.comresearchgate.net
Molecular Dynamics and Monte Carlo Simulations for Interfacial Phenomena
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques for studying the behavior of molecules at interfaces, which is particularly relevant for understanding the interactions between dibenzyltoluene and catalyst surfaces. uniroma1.itsklogwiki.orgpsu.eduumich.edu
MD simulations provide a dynamic picture of molecular motion over time, allowing researchers to observe processes like adsorption and diffusion at an atomic level. nih.gov In the context of LOHCs, MD can be used to simulate the behavior of dibenzyltoluene molecules near a catalyst surface, providing insights into how they orient themselves and interact with the active sites. rsc.org For example, the adsorption locator module in some simulation software uses MD with universal force fields to efficiently find the minimum energy adsorption configurations. rsc.org
MC simulations, on the other hand, use statistical methods to explore the configurational space of a system. aps.org Grand Canonical Monte Carlo (GCMC) is a particularly useful variant for studying interfacial phenomena as it allows for fluctuations in the number of molecules, mimicking the exchange of molecules between a bulk fluid and a surface. sklogwiki.org This technique has been used to study a wide range of interfacial systems. uniroma1.itumich.edu In the study of dibenzyltoluene, MC simulations can complement MD by providing information on the equilibrium distribution of molecules at an interface. rsc.org
Computational Approaches to Isomer Stability and Conversion Pathways
Quantum chemical methods can be used to calculate the ground-state energies of different isomers, providing a measure of their relative stabilities. kpfu.ru Studies have shown that the energy differences between the most stable conformers of dibenzyltoluene isomers are generally small, on the order of 1-5 kJ/mol. kpfu.ru This suggests that at typical operating temperatures, a mixture of isomers will be present.
Computational methods can also be used to map out the potential energy surface for isomer conversion, identifying the transition states and calculating the activation energies for these processes. Understanding these conversion pathways is important as the reactivity of different isomers in hydrogenation and dehydrogenation can vary. For example, it has been noted that this compound isomers can exhibit different hydrogenation kinetics compared to other isomers.
Integrated Multiscale Modeling of Dibenzyltoluene Systems
A comprehensive understanding of dibenzyltoluene-based LOHC systems requires a multiscale modeling approach that bridges the gap from the quantum mechanical level to the macroscopic reactor scale. repec.orgresearchgate.netdntb.gov.ua
The insights from these smaller-scale models can then be integrated into larger-scale computational fluid dynamics (CFD) simulations of the entire reactor. researchgate.net This allows for the optimization of reactor design and operating conditions. Such integrated multiscale simulations can account for transport phenomena, heat transfer, and fluid dynamics, providing a holistic view of the LOHC system's performance. repec.orgresearchgate.net This approach enables a "digital twin" of the physical system, facilitating design, optimization, and troubleshooting. researchgate.net
Applications and Future Research Directions in 3,4 Dibenzyltoluene Science
3,4-Dibenzyltoluene as a Core Component in Liquid Organic Hydrogen Carrier (LOHC) Technology
Dibenzyltoluene (DBT) has emerged as a leading candidate for Liquid Organic Hydrogen Carrier (LOHC) systems, which are pivotal for the storage and transportation of hydrogen. wikipedia.orgacs.org The technology is based on a reversible catalytic cycle where hydrogen is chemically bound to the LOHC for transport and storage at ambient conditions and later released on demand. ulisboa.ptulisboa.pt DBT, a heat transfer oil also known under trade names like Marlotherm SH, is favored for its excellent physicochemical properties. wikipedia.orgacs.org These include a high hydrogen storage capacity of 6.2% by weight, low toxicity, and high thermal stability, making it a safer and more practical alternative to conventional hydrogen storage methods like high-pressure compression or cryogenic liquefaction. wikipedia.orgmdpi.comclariant.com
The LOHC concept allows for the use of existing infrastructure for liquid fuels, significantly reducing the investment needed for a hydrogen economy. preprints.org The process involves the exothermic hydrogenation of DBT to its perhydrogenated form, perhydro-dibenzyltoluene (H18-DBT), at elevated pressures (30–50 bar) and temperatures (150–200°C). wikipedia.org The endothermic dehydrogenation reaction releases hydrogen at higher temperatures (270–320°C) and lower pressures. wikipedia.org
System-Level Design and Optimization of DBT-based LOHC Cycles
The design and optimization of DBT-based LOHC systems are critical for their efficiency and economic viability. Research focuses on the entire cycle, from the hydrogenation of DBT to the release and purification of hydrogen. europa.eu A typical system includes hydrogenation and dehydrogenation reactors, condensers, and adsorbents. sci-hub.se
Key parameters for optimization include temperature, pressure, and the choice of catalyst for both hydrogenation and dehydrogenation processes. For instance, the dehydrogenation of perhydro-dibenzyltoluene is often optimized around 320°C and 2 bar using a platinum-based catalyst. mdpi.comresearchgate.net Process simulation software like Aspen HYSYS is used to model the system, allowing for the analysis of mass and energy balances under various operating conditions. researchgate.netuniovi.es
Heat integration is a crucial aspect of system optimization. The endothermic nature of the dehydrogenation reaction requires a significant heat input, and optimizing heat recovery can lead to substantial energy savings, potentially up to 60%. ulisboa.ptulisboa.pt One innovative approach involves using the exhaust gas enthalpy from a porous media burner to directly heat the dehydrogenation unit, which can increase system dynamics and power density. researchgate.net
Table 1: Key Parameters in DBT-LOHC System Design
| Parameter | Hydrogenation | Dehydrogenation | Significance |
| Temperature | 150–200°C wikipedia.org | 270–320°C wikipedia.org | Affects reaction kinetics and equilibrium. |
| Pressure | 30–50 bar wikipedia.org | 1–5 bar researchgate.net | Influences hydrogen loading/unloading and reaction direction. |
| Catalyst | Pt, Ru on Al2O3 wikipedia.org | Pt, Pd on Carbon wikipedia.org | Determines reaction rate and selectivity. |
| Heat Management | Exothermic | Endothermic | Crucial for overall system efficiency and energy balance. |
Techno-Economic Analysis and Scalability of LOHC Systems
Techno-economic analyses consistently identify the DBT-based LOHC system as a cost-effective option for hydrogen storage and transport, particularly over long distances. ulisboa.ptulisboa.ptmdpi.com These analyses evaluate the costs associated with hydrogenation, transportation, and dehydrogenation. europa.eu
A key finding is that for hydrogen transport, LOHC systems become more economical than compressed hydrogen as the distance increases, typically beyond 150-300 km. mdpi.com The cost of LOHC-based hydrogen delivery can range from 0.7 to 2.8 EUR/kg, which is competitive with other methods. mdpi.com One analysis indicated that the DBT-perhydro-dibenzyltoluene system has a lower break-even price and production cost per cycle ($1.38/kg-H2 and $0.98/kg-H2, respectively) compared to the toluene-methylcyclohexane system. ulisboa.ptulisboa.pt
The scalability of DBT-LOHC systems is a significant advantage. The infrastructure required for storage and transport, such as tanks and tanker trucks, is readily available and does not require specialized materials. europa.eu Standard tanks with capacities of 100 m³ and tanker trucks capable of carrying up to 30 m³ can be utilized. europa.eu Furthermore, since DBT is not classified as a dangerous good, it can be easily transported and stored in populated areas, which is crucial for establishing hydrogen refueling stations. europa.eu
The major operational expenditure is related to the transport distance. The capital expenditure for storage and transport capacity is considered low compared to compressed or liquid hydrogen technologies. europa.eu
Table 2: Cost Comparison of Hydrogen Transport Methods
| Transport Method | Effective Distance | Key Advantages | Key Disadvantages |
| DBT-LOHC | > 150-300 km mdpi.com | High safety, use of existing infrastructure, high transport capacity. clariant.comeuropa.eu | Energy required for dehydrogenation. europa.eu |
| Compressed Hydrogen | < 150 km mdpi.com | Mature technology. | Lower transport capacity, high pressure safety concerns. europa.eu |
| Liquid Hydrogen | Long distances | High volumetric density. | High energy consumption for liquefaction, boil-off losses. mdpi.com |
Integration of DBT-LOHCs into Renewable Energy Grids and Hydrogen Infrastructure
DBT-LOHC systems are poised to play a crucial role in the integration of renewable energy sources into the power grid. sci-hub.se Renewable energy, such as wind and solar, is often intermittent. LOHC technology provides a means to store surplus energy in the form of hydrogen, which can then be transported and used to generate electricity when demand exceeds supply, thereby enhancing grid stability. sci-hub.se
The concept involves using renewable electricity to power electrolyzers that produce hydrogen. This hydrogen is then stored in DBT. hnp-mikrosysteme.de The hydrogen-rich LOHC can be transported to various locations, including industrial sites and hydrogen refueling stations. clariant.com This creates a flexible and decentralized energy supply chain.
Demonstration projects are already underway. For example, the HySTOC project in Europe demonstrated the feasibility of using DBT-LOHC technology to distribute and store hydrogen for mobility applications. europa.eu These projects highlight the practical application of LOHC systems in creating a robust hydrogen infrastructure. europa.eu The ability to use existing fuel infrastructure for DBT is a major enabler for its integration into a future hydrogen-based economy. preprints.org
Role of Dibenzyltoluene in Advanced Organic Synthesis and Materials Science
Beyond its application in hydrogen storage, dibenzyltoluene and its derivatives are valuable compounds in organic synthesis and materials science. ontosight.aiontosight.ai
As a Chemical Intermediate for Complex Molecule Synthesis
Dibenzyltoluene serves as a versatile intermediate in the synthesis of a variety of organic molecules. ontosight.aiontosight.ai Its structure, featuring a substituted benzene (B151609) ring, makes it a useful building block for creating more complex compounds, including polymers, dyes, and other specialty chemicals. ontosight.aiontosight.ai The synthesis of dibenzyltoluene itself can be achieved through methods like the Friedel-Crafts reaction, involving the condensation of benzyl (B1604629) chloride with toluene (B28343) in the presence of a catalyst such as ferric chloride. google.com Its chemical stability and resistance to oxidation are advantageous properties for an intermediate in multi-step syntheses. cymitquimica.com
Exploration in Molecular Recognition and Self-Assembly Processes
The field of supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of organized structures through molecular recognition and self-assembly. sioc-journal.cnrsc.org While research directly detailing this compound's role in these processes is specific, related structures and concepts provide a strong indication of its potential.
For instance, research on "Texas-sized" molecular boxes, which are large macrocyclic host molecules, demonstrates how complex aromatic structures can be designed for molecular recognition and the self-assembly of intricate supramolecular architectures. mdpi.com These systems rely on donor-acceptor interactions with electron-rich guest molecules. mdpi.com The aromatic nature of dibenzyltoluene suggests its potential use as a component in designing similar host-guest systems or as a building block for larger, self-assembling structures. ontosight.ai The principles of molecular recognition, driven by forces like hydrogen bonding and π-π stacking, are fundamental to creating these complex assemblies. sioc-journal.cn The study of how molecules like dibenzyltoluene can be functionalized and incorporated into such systems is an active area of research. ontosight.ai
Development of Enhanced Dibenzyltoluene-based Heat Transfer Fluids
Dibenzyltoluene (DBT) is a synthetic aromatic liquid recognized for its potential in high-temperature applications. researchgate.net Its favorable properties include high thermal stability, a high boiling point of 390°C, a flash point of 200°C, and low toxicity. researchgate.net These characteristics make it a strong candidate for use as a heat transfer fluid in various industrial processes, including those in the petrochemical, rubber, and plastic industries. researchgate.netprnewswire.co.uk The demand for high-performance heat transfer fluids like DBT is expected to remain robust as industries increasingly focus on improving process efficiency and reducing energy consumption. factmr.com
To further enhance the performance of dibenzyltoluene-based heat transfer fluids, research has focused on the incorporation of functional additives. One approach involves the addition of a complex mixture of additives to improve high-temperature resistance. google.com A patented formulation includes a high-temperature antioxidant (alkyldiphenylamine), a detergent (sulfurized alkylphenol calcium), a base synthetic calcium sulfonate, a high-temperature scorch resisting agent, and a hydrogenation inhibitor. google.com This combination of additives is reported to create a heat transfer fluid with excellent high-temperature resistance, capable of withstanding temperatures up to 400°C. google.com The preparation method involves proportionally adding these functional agents to dibenzyltoluene and mixing them thoroughly using ultrasonic waves or mechanical stirring. google.com
Another area of development involves the use of specialized additives to create fluids with specific properties for heating and cooling systems. lubritec.com For instance, blending DBT with certain additives can produce a fluid with very good viscosity behavior at low temperatures, making it easily pumpable in comparison to some mineral oil-based products. lubritec.com
Interactive Data Table: Functional Additives for Dibenzyltoluene Heat Transfer Fluids
| Additive Type | Specific Compound/Agent | Function | Reported Performance Enhancement |
| High-Temperature Antioxidant | Alkyldiphenylamine | Prevents oxidation at high temperatures. | Contributes to overall high-temperature resistance. google.com |
| Detergent | Sulfurized alkylphenol calcium | Keeps surfaces clean and prevents deposit formation. | Part of a formulation for enhanced thermal stability. google.com |
| Detergent | Base synthetic calcium sulfonate | Works in conjunction with other detergents. | Part of a formulation for enhanced thermal stability. google.com |
| Scorch Resisting Agent | KX-ZJ-01 | Prevents scorching at high temperatures. | Part of a formulation for enhanced thermal stability. google.com |
| Hydrogenation Inhibitor | KX-ZS-03 | Inhibits hydrogenation reactions. | Part of a formulation for enhanced thermal stability. google.com |
The high-temperature stability of dibenzyltoluene is a key area of ongoing research. Studies have shown that DBT can be used up to 350°C. researchgate.net However, prolonged exposure to high temperatures can lead to some color alteration, although the impact on conductivity may be minimal, confirming its good thermal stability. researchgate.net
Research has also investigated the electrical breakdown properties of DBT at temperatures up to 350°C. researchgate.net Results indicate some reduction in breakdown voltage at very high temperatures. researchgate.net To ensure accurate measurements, the DBT is typically dried and degassed to remove any water and gas bubbles before testing. researchgate.net
In the context of its use as a Liquid Organic Hydrogen Carrier (LOHC), the thermal stability of dibenzyltoluene is crucial. mdpi.com While it has excellent thermal stability, the presence of a catalyst can lower its decomposition temperature. mdpi.com For instance, in the presence of a catalyst, DBT may not be stable above 290°C and can break down into lighter molecules through thermal cracking. mdpi.com The dehydrogenation of perhydro-dibenzyltoluene, the hydrogenated form of DBT, is highly endothermic, and higher temperatures generally lead to a higher degree of dehydrogenation. mdpi.com However, this must be balanced with the thermal stability limits of the material. mdpi.com Impurities in the form of low boiling substances can be found in the product gas from dehydrogenation, which may originate from the manufacturing process or from the decomposition of the LOHC molecules at elevated temperatures. mdpi.com
Emerging Research Frontiers and Interdisciplinary Collaborations
The versatile nature of this compound has opened up new avenues of research and fostered collaborations across different scientific disciplines. A significant emerging application is its use as a Liquid Organic Hydrogen Carrier (LOHC) for the storage and transportation of hydrogen. tulane.eduresearchgate.netacs.org This technology involves the reversible hydrogenation and dehydrogenation of DBT, allowing for the safe and efficient handling of hydrogen. researchgate.netmdpi.com
Interdisciplinary collaborations are proving to be essential in advancing this field. For example, researchers at Tulane University are exploring the optimization of LOHCs like dibenzyltoluene for long-distance hydrogen transport. tulane.edu This effort brings together expertise in energy, materials science, and chemical engineering. Similarly, international collaborations are underway to investigate novel catalysts for the dehydrogenation of perhydro-dibenzyltoluene. www.csiro.au
The integration of machine learning is another promising frontier. Researchers are using machine learning algorithms to predict hydrogen storage capacity in dibenzyltoluene, which can help in determining the optimal reaction conditions for achieving maximum hydrogen density without extensive and time-consuming experimentation. mdpi.com This approach has shown high accuracy in predicting hydrogen storage. mdpi.com
Furthermore, the study of LOHC systems necessitates a multidisciplinary approach that includes not only catalysis and reaction engineering but also thermophysical property measurements and process simulation. researchgate.netcolab.wsmdpi.com Understanding the heat transport properties and hydrodynamics within the reactor during the dehydrogenation of perhydro-dibenzyltoluene is critical for designing efficient systems. colab.ws The research also extends to the development of advanced analytical techniques, such as Raman spectroscopy and online ICP-MS, to gain real-time insights into catalyst performance and degradation. www.csiro.au
The broader context of a sustainable energy transition is also driving interdisciplinary research, with a focus on improving material stability, enhancing operational efficiency, and integrating intelligent management systems for energy storage technologies. colab.ws
Q & A
Basic Research Questions
Q. How can different isomers of dibenzyltoluene be identified and quantified in commercial mixtures?
- Methodological Answer : Fast gas chromatography with flame ionization detection (GC-FID) and mass spectrometry (MS) are critical for isomer-specific analysis. For example, GC-FID enables quantification of hydrogenation kinetics for individual isomers (e.g., 2,4-, 3,4-DBT) within 5 minutes, while MS provides structural elucidation through fragmentation patterns . Calibration curves using synthesized isomer standards are essential for accurate quantification.
Q. What foundational roles does DBT play in hydrogen storage technologies?
- Methodological Answer : DBT serves as a Liquid Organic Hydrogen Carrier (LOHC) due to its reversible hydrogenation/dehydrogenation cycles. It stores 6.23 mass% hydrogen (2.05 kWh kg⁻¹) and exhibits high thermal stability (>300°C). Industrial acceptance stems from its non-toxicity, low cost (2–4 € kg⁻¹), and established use as a heat transfer fluid (e.g., Marlotherm SH®) . Researchers should validate hydrogenation efficiency using Ru/Al₂O₃ or Pt-based catalysts under mild conditions (30 bar H₂, 150–175°C) .
Advanced Research Questions
Q. How do reaction kinetics vary among DBT isomers during catalytic hydrogenation?
- Methodological Answer : Isomer-specific kinetics can be studied via fast GC-FID monitoring. For instance, 3,4-DBT exhibits faster hydrogenation rates compared to 2,4-DBT due to steric effects. Arrhenius models (e.g., activation energy, pre-exponential factors) should be derived from time-resolved data under controlled temperatures (100–200°C) and pressures (10–50 bar H₂). Pt/Al₂O₃ catalysts modified with plasma-treated supports enhance selectivity for fully hydrogenated H18-DBT .
Q. How can high-purity hydrogen (>99.99%) be ensured during DBT dehydrogenation for PEM fuel cells?
- Methodological Answer : Post-dehydrogenation, phase separation (demisters) removes bulk DBT vapors. However, residual organic impurities (<2 ppm) require adsorption techniques, such as activated carbon beds or molecular sieves, to meet ISO 14687 standards. GC-MS or FTIR should be used to quantify trace contaminants like benzyltoluene derivatives .
Q. How can contradictions in catalytic efficiency between Pt and Ru-based systems be resolved?
- Methodological Answer : Comparative studies should assess turnover frequencies (TOF) and activation barriers using identical reaction conditions. For example, Pt/CeO₂ achieves higher dehydrogenation rates due to improved metal dispersion, while Ru-acriphos complexes excel in transfer hydrogenation. In situ NMR or DFT simulations can clarify electronic and steric influences on catalyst performance .
Q. What analytical methods are optimal for tracking by-products during DBT dehydrogenation?
- Methodological Answer : Quantitative ¹H NMR spectroscopy identifies intermediates like partially dehydrogenated H12-DBT. GC-MS with polar capillary columns (e.g., DB-5MS) resolves low-abundance by-products (e.g., toluene derivatives). For kinetic modeling, integrate these data with microreactor studies under varying temperatures (250–350°C) and catalyst loadings .
Key Recommendations for Researchers
- Experimental Design : Use synthesized isomer standards (e.g., 3,4-DBT) to avoid commercial mixture variability.
- Catalyst Screening : Prioritize plasma-treated supports or bimetallic catalysts to enhance selectivity.
- Data Validation : Cross-validate GC-FID/NMR results with in situ spectroscopic techniques to minimize analytical biases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
